molecular formula C18H22O B14652540 1,1'-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene CAS No. 51974-46-0

1,1'-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene

Cat. No.: B14652540
CAS No.: 51974-46-0
M. Wt: 254.4 g/mol
InChI Key: IIKCGJODSNZPJK-UHFFFAOYSA-N
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Description

1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is an organic compound with a complex structure that includes a methoxy group and two benzene rings connected through a dimethylpropane bridge

Preparation Methods

The synthesis of 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene typically involves the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .

Chemical Reactions Analysis

1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:

Scientific Research Applications

1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the benzene rings play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

51974-46-0

Molecular Formula

C18H22O

Molecular Weight

254.4 g/mol

IUPAC Name

(1-methoxy-2,2-dimethyl-1-phenylpropyl)benzene

InChI

InChI=1S/C18H22O/c1-17(2,3)18(19-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

IIKCGJODSNZPJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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